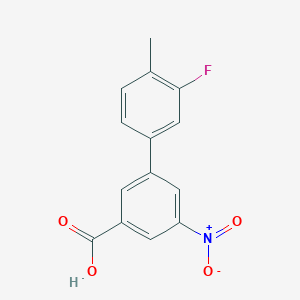

3-(3-Fluoro-4-methylphenyl)-5-nitrobenzoic acid

描述

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic characterization of this compound provides fundamental insights into its three-dimensional molecular architecture. The compound adopts a specific spatial arrangement that reflects the electronic and steric influences of its multiple substituents. Based on established crystallographic data for the compound, the molecular structure reveals a biphenyl system where the 3-fluoro-4-methylphenyl group is attached to the meta position of the nitrobenzoic acid core. This positioning creates distinctive geometric relationships that govern the overall molecular conformation.

Examination of related nitrobenzoic acid derivatives provides valuable context for understanding the crystallographic behavior of this compound. For instance, 2,4-dichloro-5-nitrobenzoic acid has been characterized through X-ray powder diffraction, revealing monoclinic crystal symmetry with unit-cell parameters of a=13.761(2) Å, b=8.435(1) Å, c=7.684(1) Å, and β=99.85(1)°. These structural parameters demonstrate the typical packing arrangements observed in nitrobenzoic acid systems, where intermolecular hydrogen bonding and π-π stacking interactions contribute to crystal stability.

The crystallographic analysis of 5-nitro-2,4,6-triphenylhexahydropyrimidine derivatives provides additional perspective on nitro-containing aromatic systems. X-ray diffraction studies using a Stoe Stadi Vari Pilatus 100 K diffractometer revealed orthorhombic crystal systems with space group Pnma. The structural data obtained from these related compounds suggest that this compound likely exhibits similar crystallographic features, including well-defined molecular geometries and systematic packing arrangements.

The presence of multiple functional groups in this compound significantly influences its crystallographic properties. The fluorine substituent introduces unique electronic effects due to its high electronegativity and small size, while the methyl group provides steric bulk that affects molecular packing. The nitro group, being a strong electron-withdrawing substituent, creates additional electronic asymmetry within the molecule. These combined effects result in distinctive crystal packing patterns that differ from simpler benzoic acid derivatives.

Comparative Molecular Geometry with Substituted Nitrobenzoic Acid Derivatives

Comparative molecular geometry analysis reveals significant structural variations among different substituted nitrobenzoic acid derivatives. The geometric parameters of this compound can be evaluated against a series of related compounds to understand the influence of substituent patterns on molecular structure. This comparative approach provides insights into how different functional groups affect bond lengths, bond angles, and dihedral angles within the molecular framework.

Structural comparisons with simpler nitrobenzoic acid derivatives demonstrate the progressive complexity introduced by additional substituents. For example, 3-fluoro-4-nitrobenzoic acid exhibits a relatively straightforward geometric arrangement with a molecular formula of C7H4FNO4 and molecular weight of 185.11 g/mol. The compound displays characteristic nitrobenzoic acid geometry with specific melting point behavior at 174-175°C, indicating particular intermolecular interactions. When compared to this compound, the additional phenyl ring system introduces significant geometric complexity.

The comparative analysis extends to other fluorinated nitrobenzoic acid derivatives such as 4-fluoro-3-nitrobenzoic acid, which has been extensively characterized and shows distinct geometric features. This compound serves as an excellent reference point for understanding how fluorine positioning affects molecular geometry. The ortho relationship between fluorine and nitro groups in 4-fluoro-3-nitrobenzoic acid creates specific steric and electronic interactions that influence overall molecular shape.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Geometric Features |

|---|---|---|---|

| This compound | C14H10FNO4 | 275.23 | Biphenyl system with meta-substituted nitro group |

| 3-Fluoro-4-nitrobenzoic acid | C7H4FNO4 | 185.11 | Ortho F-NO2 arrangement |

| 4-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | 185.11 | Meta F-NO2 arrangement |

| 2-Fluoro-5-nitrobenzoic acid | C7H4FNO4 | 185.11 | Para F-NO2 arrangement |

Advanced structural analysis of related compounds provides additional geometric insights. Studies on 2-[bis-(1-methyl-1H-indol-3-yl)methyl]benzoic acid reveal dihedral angles between aromatic ring systems that help understand the geometric relationships in complex aromatic structures. In this compound, dihedral angles between different aromatic units range from 64.87° to 80.92°, demonstrating the significant geometric variations possible in substituted benzoic acid systems.

The geometric analysis also encompasses torsional relationships within the molecular structure. For compounds containing multiple aromatic rings, such as this compound, the dihedral angles between ring systems critically determine overall molecular conformation. These angular relationships influence both physical properties and chemical reactivity patterns, making geometric analysis essential for understanding compound behavior.

Electronic Structure Analysis Through Density Functional Theory Calculations

Electronic structure analysis through Density Functional Theory calculations provides comprehensive insights into the molecular orbital arrangements and electronic properties of this compound. These computational studies reveal the distribution of electron density throughout the molecular framework and identify key electronic features that govern chemical behavior. The presence of multiple electron-withdrawing and electron-donating substituents creates complex electronic interactions that require detailed theoretical analysis.

Density Functional Theory studies on related benzoic acid derivatives demonstrate the computational approaches applicable to understanding electronic structure in these systems. Research on intermolecular proton exchange with substituted benzoic acids employed UB3LYP/6-31G+(d,p) level calculations to investigate electronic properties and reaction mechanisms. These studies revealed activation barriers of 29-30 kJ/mol for proton transfer processes, providing insights into the electronic factors governing chemical reactivity in nitrobenzoic acid systems.

The electronic structure of this compound reflects the combined influences of its various substituents. The nitro group acts as a strong electron-withdrawing group, significantly affecting the electron density distribution throughout the aromatic system. This electronic withdrawal creates polarization effects that extend throughout the molecular structure, influencing both chemical reactivity and physical properties. The fluorine substituent provides additional electron-withdrawing character while the methyl group offers modest electron-donating properties.

Molecular orbital analysis reveals the specific electronic configurations that characterize this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide critical information about electronic excitation processes and chemical reactivity patterns. The nitro group contributes significantly to the lowest unoccupied molecular orbital character, while the aromatic π-system dominates the highest occupied molecular orbital. These orbital characteristics determine the compound's behavior in various chemical environments.

Electronic charge distribution analysis demonstrates the polarization effects created by the multiple substituents. The electronegative fluorine and nitro groups create regions of partial negative charge, while the aromatic carbon atoms adjacent to the methyl group exhibit relative positive character. This charge distribution pattern influences intermolecular interactions and determines the compound's behavior in different chemical environments.

The computational analysis also addresses conformational preferences and rotational barriers around key bonds. The biphenyl linkage in this compound allows for rotational motion that affects overall molecular geometry. Density Functional Theory calculations can predict the energy barriers associated with these rotational processes and identify preferred conformational arrangements. These conformational preferences significantly influence both crystallographic packing and solution-phase behavior.

Intermolecular Interactions and Hirshfeld Surface Analysis

Intermolecular interactions in this compound involve complex networks of hydrogen bonding, π-π stacking, and van der Waals forces that determine crystal packing arrangements and influence physical properties. Hirshfeld surface analysis provides quantitative insights into these intermolecular contacts, revealing the relative contributions of different interaction types to overall crystal stability. This analytical approach enables detailed understanding of how molecular structure influences solid-state behavior.

Hirshfeld surface analysis of related compounds demonstrates the analytical framework applicable to understanding intermolecular interactions in substituted benzoic acid systems. Studies on 2-[bis-(1-methyl-1H-indol-3-yl)methyl]benzoic acid revealed that hydrogen-hydrogen contacts contribute 54.6% of all intermolecular interactions, while carbon-hydrogen/hydrogen-carbon contacts account for 29.6%, and oxygen-hydrogen/hydrogen-oxygen contacts represent 10.1%. These percentages provide valuable reference points for understanding interaction patterns in similar aromatic carboxylic acid systems.

The carboxylic acid functional group in this compound serves as a primary site for intermolecular hydrogen bonding. Carboxylic acid dimers, characterized by R22(8) hydrogen bonding patterns, represent common structural motifs in benzoic acid derivatives. These dimeric arrangements involve paired oxygen-hydrogen⋯oxygen hydrogen bonds that create stable intermolecular associations. The strength and geometry of these hydrogen bonds significantly influence melting points, solubility, and other physical properties.

The nitro group provides additional opportunities for intermolecular interactions through its oxygen atoms, which can serve as hydrogen bond acceptors. The electron-rich character of the nitro oxygens creates favorable sites for interaction with hydrogen bond donors from neighboring molecules. These interactions contribute to crystal packing stability and influence the overall three-dimensional arrangement of molecules in the solid state.

| Interaction Type | Contribution (%) | Geometric Characteristics |

|---|---|---|

| H⋯H contacts | ~55 | Van der Waals interactions |

| C⋯H/H⋯C contacts | ~30 | π-H interactions |

| O⋯H/H⋯O contacts | ~10 | Hydrogen bonding |

| F⋯H/H⋯F contacts | ~3 | Halogen interactions |

| Other contacts | ~2 | Mixed weak interactions |

Fluorine-containing interactions represent a unique aspect of the intermolecular behavior in this compound. The fluorine atom can participate in both hydrogen bonding as a weak acceptor and in dipole-dipole interactions due to its high electronegativity. These fluorine-mediated interactions often exhibit directional preferences that influence molecular packing arrangements. The small size and high electronegativity of fluorine create distinctive interaction geometries that differ from other halogen substituents.

π-π stacking interactions between aromatic ring systems provide additional stabilization in the crystal structure. The biphenyl framework in this compound offers multiple aromatic surfaces that can engage in favorable π-π interactions with neighboring molecules. These interactions are particularly important in determining the relative orientations of molecules within the crystal lattice and contribute significantly to overall crystal stability.

The methyl group contributes to intermolecular interactions primarily through weak van der Waals forces and C-H⋯π interactions. While these interactions are individually weak, their cumulative effect can significantly influence crystal packing arrangements. The methyl group's rotational freedom also provides conformational flexibility that can accommodate different packing arrangements and influence the overall crystal structure.

属性

IUPAC Name |

3-(3-fluoro-4-methylphenyl)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c1-8-2-3-9(7-13(8)15)10-4-11(14(17)18)6-12(5-10)16(19)20/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGICNTDEGPQQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689299 | |

| Record name | 3'-Fluoro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261903-43-8 | |

| Record name | 3'-Fluoro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-(3-Fluoro-4-methylphenyl)benzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

3-(3-Fluoro-4-methylphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of quinones or other oxidized aromatic compounds.

Reduction: Formation of 3-(3-Fluoro-4-methylphenyl)-5-aminobenzoic acid.

Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

科学研究应用

3-(3-Fluoro-4-methylphenyl)-5-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-5-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and the fluorinated aromatic ring can influence the compound’s reactivity and binding affinity to its targets.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, their properties, and applications:

Table 1: Structural and Functional Comparison of 5-Nitrobenzoic Acid Derivatives

Key Comparisons:

Derivatives with azo groups (e.g., compound B) exhibit strong π-π stacking interactions, critical for binding bacterial enzymes like KAS III .

Synthetic Routes :

- Most analogs are synthesized via nucleophilic substitution (e.g., coupling amines or boronic acids to nitrobenzoic acid cores) . For example, 5-nitro-2-(pyrrolidin-1-yl)benzoic acid is prepared by reacting 2-bromo-5-nitrobenzoic acid with pyrrolidine .

Biological Activity: Azo derivatives (e.g., compound B) demonstrate superior antibacterial activity (IC₅₀ ~2.8 µM) compared to triclosan, attributed to optimal hydrophobic interactions in enzyme pockets . Phosphoryl-containing analogs (e.g., compound 2) are non-porous in metal-organic frameworks, limiting their utility compared to carboxylate-rich derivatives .

Physicochemical Properties :

生物活性

Chemical Structure and Properties

The compound features a benzoic acid core with the following key components:

- Fluorinated aromatic ring : The presence of the fluorine atom can enhance lipophilicity and biological activity.

- Nitro group : This functional group is often associated with various biological effects, including antibacterial properties.

Biological Activity Overview

Research on compounds with similar structures suggests several possible biological activities for 3-(3-Fluoro-4-methylphenyl)-5-nitrobenzoic acid:

Antibacterial Activity

Nitro-substituted aromatic acids have been studied for their antibacterial properties. These compounds may disrupt bacterial membranes or interfere with essential metabolic pathways. For instance, some related compounds have shown efficacy against Gram-positive and Gram-negative bacteria by compromising cell wall integrity or inhibiting key enzymes involved in bacterial growth.

Anti-inflammatory Potential

Compounds with similar functional groups have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Some studies indicate that modifications to the aromatic ring can significantly enhance COX-1 selectivity, leading to reduced side effects compared to traditional NSAIDs .

Although specific studies on this compound are scarce, insights can be drawn from related compounds:

- Inhibition of Enzymatic Activity : Similar nitro-substituted compounds have been shown to inhibit enzymes involved in polyamine biosynthesis, which is critical for cell growth and proliferation .

- Cell Membrane Disruption : The presence of the nitro group may enhance the ability of the compound to penetrate bacterial membranes, leading to cell lysis and death.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of selected nitro-substituted benzoic acids:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Nitrobenzoic Acid A | Antibacterial | Disruption of cell membrane |

| Nitrobenzoic Acid B | Anti-inflammatory | COX enzyme inhibition |

| This compound | Potentially antibacterial/anti-inflammatory | Hypothesized based on structural similarity |

常见问题

Q. What are the recommended synthetic routes for preparing 3-(3-fluoro-4-methylphenyl)-5-nitrobenzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of nitrobenzoic acid derivatives typically involves multi-step reactions. For example, a nitro group can be introduced via nitration of a benzoic acid precursor under controlled acidic conditions. A related compound, 2-(2-(but-3-yn-1-yloxy)-2-oxoethyl)-5-nitrobenzoic acid , was synthesized by heating 4-nitrohomophthalic acid with 3-butyn-1-ol in toluene using p-toluenesulfonic acid (pTSOH) as a catalyst . Key optimization parameters include:

- Temperature : Reactions often proceed at 80–110°C to balance reactivity and side-product formation.

- Catalyst loading : 5–10 mol% pTSOH ensures efficient esterification.

- Purification : Silica gel chromatography or recrystallization is used to isolate the product.

For the target compound, substitution at the 3-fluoro-4-methylphenyl group may require coupling reactions (e.g., Suzuki-Miyaura) using a halogenated benzoic acid precursor and a boronic ester derivative.

Q. How can crystallographic data for this compound be obtained and refined?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. Key steps include:

Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD for phase determination .

Refinement : Refine atomic coordinates and displacement parameters using SHELXL , which supports anisotropic refinement and twin correction .

Visualization : Generate ORTEP diagrams using WinGX/ORTEP-3 to represent anisotropic displacement ellipsoids .

Example refinement metrics for similar nitroaromatics:

| Parameter | Target Range |

|---|---|

| R1 (I > 2σ(I)) | < 0.05 |

| wR2 (all data) | < 0.12 |

| CCDC Deposition | Mandatory |

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

Methodological Answer: Molecular docking studies assess ligand-protein interactions. For example, 5-nitrobenzoic acid derivatives have been docked against E. coli KAS III (PDB: 1HNJ) using SwissDock to evaluate antibacterial potential . Workflow:

Ligand Preparation : Optimize the compound’s geometry with Avogadro (MMFF94 force field).

Protein Preparation : Remove water molecules and add hydrogens using AutoDock Tools .

Docking Parameters : Use a grid box centered on the active site (20 ų) with Lamarckian genetic algorithm (100 runs).

Analysis : Calculate binding energies (ΔG) and hydrogen-bond interactions.

Results for analogous compounds show ΔG values ranging from -7.5 to -9.2 kcal/mol , comparable to triclosan (-8.1 kcal/mol) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for fluorinated nitrobenzoic acids?

Methodological Answer: Fluorine and nitro groups complicate NMR interpretation due to strong deshielding and coupling effects. For 3-fluoro-4-methylphenyl derivatives:

- 1H NMR : Use DMSO-d6 to resolve aromatic protons. Splitting from JF-H (≈ 8–12 Hz) and JH-H (≈ 2–3 Hz) requires high-resolution (≥ 500 MHz) spectrometers.

- 19F NMR : Reference to CFCl3 and integrate decoupling experiments to distinguish fluorine environments.

- Contradiction Resolution : Compare experimental data with computed spectra (e.g., Gaussian 16 DFT calculations) to validate assignments .

Q. How can this compound serve as a building block for metal-organic frameworks (MOFs)?

Methodological Answer: Nitrobenzoic acids are precursors for phosphonate/carboxylate hybrid ligands. For example, 3-(dihydroxyphosphoryl)-5-nitrobenzoic acid was used to synthesize open-framework metal phosphonates with Zn(II) or Cu(II) . Methodology:

Ligand Synthesis : Phosphorylation of the nitrobenzoic acid using PCl3 or POCl2.

MOF Synthesis : Solvothermal reaction (e.g., 120°C, 72 hrs) in DMF/water with metal salts.

Characterization : Analyze porosity via BET surface area (> 300 m²/g) and thermal stability (TGA up to 300°C).

Applications include gas storage (CO2 uptake: ~2.5 mmol/g at 1 bar) or catalysis .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Methodological Answer: Polymorphism affects solubility and bioavailability. Techniques:

PXRD : Compare experimental patterns with simulated data from single-crystal structures.

DSC : Identify melting points and phase transitions (heating rate: 10°C/min).

Raman Spectroscopy : Detect lattice vibrations (e.g., nitro group stretching at ~1350 cm⁻¹).

Solid-State NMR : Resolve 13C chemical shifts for carbonyl and aromatic carbons.

For quality control, use HPLC-PDA (C18 column, 0.1% TFA in acetonitrile/water) to monitor purity (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。